N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Overview

Description

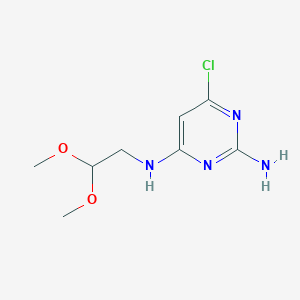

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, also known as BMA-10, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of monoamine oxidase inhibitors (MAOIs), which are known to have a wide range of effects on the central nervous system.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

- Novel starburst type amorphous materials, including derivatives of benzene-1,4-diamine, were synthesized and applied as hole injection layers in OLEDs, demonstrating significant reductions in required driving voltage due to enhanced horizontal molecular orientation (Kim, Yokoyama, & Adachi, 2012).

Antibacterial Activity

- Schiff base derivatives of benzene-1,4-diamine showed potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (A. P, 2019).

Molecular Synthesis and Characterization

- A compound synthesized via nucleophilic aromatic substitution demonstrated moderate affinity towards c-Jun N-terminal kinase 3 and selectivity versus p38α mitogen-activated protein kinase (El-Gokha et al., 2019).

- Conducting copolymers of thiophene derivatives with benzene-1,2-diamine were synthesized and characterized, showing potential in electronic applications (Turac, Sahmetlioglu, & Toppare, 2014).

Cancer Research

- Novel aromatic diamine compounds were found to have inhibitory effects on nuclear factor-kappaB activation, a mechanism rare for controlling NF-kappaB activation, with implications in cancer research (Shin et al., 2004).

Enzyme Inhibition

- A study on the synthesis of N1-(2-((2-chlorophenyl)thio)benzyl)-N1-methylethane-1,2-diamine revealed its potent inhibition of protein arginine methyltransferases, crucial in leukemia cell proliferation (Wang et al., 2017).

Organic Electronics

- Research on novel host materials for yellow phosphorescent organic light-emitting diodes indicated potential applications in efficient lighting technology (Zhang et al., 2015).

Anti-Inflammatory Research

- A study of N1-benzyl-4-methylbenzene-1,2-diamine showed inhibition of nitric oxide production in macrophages, indicating potential for treatment in NO-associated inflammatory diseases (Shin et al., 2005).

Catalysis

- Nickel complexes bearing pyridine-imine ligands, including benzene-1,4-diamine derivatives, were utilized in ethylene oligomerization studies, showing different catalytic performances based on structure (Chen et al., 2019).

Corrosion Inhibition

- Aromatic epoxy pre-polymers derived from benzene-1,2-diamine were synthesized and shown to be effective in inhibiting carbon steel corrosion in acidic medium, suggesting potential industrial applications (Dagdag et al., 2019).

properties

IUPAC Name |

N'-benzyl-N'-methylbut-2-yne-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12;;/h2-4,7-8H,9-11,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJNMAXLZJCUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCN)CC1=CC=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)

![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)